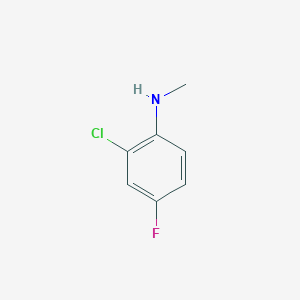

2-Chloro-4-fluoro-N-methylaniline

描述

2-Chloro-4-fluoro-N-methylaniline is an organic compound with the molecular formula C7H7ClFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms at the 2 and 4 positions, respectively, and a methyl group is attached to the nitrogen atom

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-N-methylaniline can be achieved through several methods:

Nucleophilic Substitution: One common method involves the nucleophilic substitution of 2-chloro-4-fluoronitrobenzene with methylamine, followed by reduction of the nitro group to an amine.

Palladium-Catalyzed Amination: Another method involves the palladium-catalyzed amination of 2-chloro-4-fluorobenzene with methylamine under suitable conditions.

Industrial Production Methods: Industrial production typically involves large-scale reactions using the above methods, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

化学反应分析

Types of Reactions: 2-Chloro-4-fluoro-N-methylaniline undergoes various chemical reactions, including:

Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating methyl group on the nitrogen.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products:

Oxidation Products: Oxidation can lead to the formation of nitroso or nitro derivatives.

Reduction Products: Reduction typically yields the corresponding amine.

Coupling Products: Suzuki-Miyaura coupling can produce biaryl compounds.

科学研究应用

Organic Synthesis

2-Chloro-4-fluoro-N-methylaniline serves as a versatile building block in organic synthesis. It is utilized in the preparation of various substituted anilines and other complex organic molecules. Its halogen substituents facilitate electrophilic aromatic substitution reactions, making it valuable for synthesizing more intricate structures.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. Research indicates that its derivatives can exhibit biological activity against cancer cell lines. For instance, studies on similar compounds have shown promising results in disrupting protein-protein interactions critical for tumor growth, suggesting a potential avenue for drug development .

Agricultural Chemistry

This compound is also explored as an intermediate in the synthesis of agrochemicals, including herbicides and pesticides. The introduction of fluorine can enhance the biological activity and stability of these compounds, making them more effective in agricultural applications .

Materials Science

In materials science, this compound is used in the development of dyes and pigments. Its unique chemical structure allows for the creation of colorants with specific properties that can be tailored for various applications, including textiles and coatings.

Case Study 1: Anticancer Activity

A study focused on a series of substituted anilines demonstrated varying degrees of effectiveness against multiple cancer cell lines. Modifications similar to those in this compound yielded promising results in inhibiting cancer cell proliferation.

Case Study 2: Synthesis of Agrochemicals

Research has highlighted the synthesis of herbicides using derivatives of this compound as key intermediates. These compounds exhibited enhanced herbicidal activity compared to their non-fluorinated counterparts, showcasing the importance of fluorine substitution in agrochemical efficacy .

Data Table: Comparison of Biological Activities

作用机制

The mechanism of action of 2-Chloro-4-fluoro-N-methylaniline involves its interaction with specific molecular targets. The presence of the chlorine and fluorine atoms can influence its reactivity and binding affinity to various enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target .

相似化合物的比较

2-Fluoro-4-methylaniline: Similar in structure but lacks the chlorine atom.

2-Chloro-4-methylaniline: Similar but lacks the fluorine atom.

4-Chloro-2-fluoroaniline: Similar but lacks the methyl group on the nitrogen.

Uniqueness: 2-Chloro-4-fluoro-N-methylaniline is unique due to the specific combination of chlorine, fluorine, and methyl groups, which can influence its chemical properties and reactivity. This combination can enhance its potential as a versatile intermediate in organic synthesis and its ability to interact with biological targets .

生物活性

Overview

2-Chloro-4-fluoro-N-methylaniline is an organic compound with the molecular formula C₇H₇ClFN. It is a derivative of aniline, characterized by the substitution of chlorine at the 2-position and fluorine at the 4-position of the aromatic ring, along with a methyl group attached to the nitrogen atom. This compound has garnered attention in various fields including medicinal chemistry, due to its potential biological activities and interactions with biomolecules.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins within biological systems. Key aspects include:

- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics. This interaction can lead to the formation of reactive metabolites that may exert toxic effects on cellular components, including lipids, proteins, and DNA .

- Oxidative Stress Induction : The compound can induce oxidative stress in hepatocytes by generating reactive oxygen species (ROS), which can damage cellular structures and disrupt normal cellular functions .

- Binding Mechanism : this compound may act as an inhibitor or activator of various enzymes, depending on its binding affinity to active or allosteric sites on target proteins .

The compound exhibits several notable biochemical properties that contribute to its biological activity:

- Acute Toxicity : It is classified as having acute toxicity, with potential for skin and eye irritation, and may cause respiratory issues upon exposure .

- Metabolic Pathways : The primary metabolic pathway involves biotransformation in the liver via cytochrome P450 enzymes, leading to various metabolites that may have different biological effects .

- Cellular Localization : Within cells, this compound is predominantly localized in the cytoplasm and mitochondria, where it can influence metabolic processes .

Case Studies

- Toxicological Studies : In animal models, varying dosages of this compound have been shown to induce mild oxidative stress at lower doses, while higher doses resulted in significant cellular damage and alterations in gene expression .

- Pharmacological Applications : Research has indicated potential applications in drug development due to its ability to modify enzyme activity. For instance, studies have explored its use as a building block for synthesizing pharmaceuticals targeting specific diseases .

- Comparative Analysis : A comparative study highlighted its unique reactivity profile when juxtaposed with structurally similar compounds such as 4-Fluoro-N-methylaniline and 2-Fluoro-N-methylaniline. This analysis emphasized the distinct biochemical pathways influenced by its specific substitution pattern .

Data Table: Biological Activity Comparison

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Cl at position 2, F at position 4 | Induces oxidative stress; interacts with cytochrome P450 enzymes |

| 4-Fluoro-N-methylaniline | F at position 4 only | Primarily studied for biotransformation |

| 2-Fluoro-N-methylaniline | F at position 2 only | Different reactivity profile |

| 4-Chloro-N-methylaniline | Cl at position 4 only | Used mainly as an intermediate |

属性

IUPAC Name |

2-chloro-4-fluoro-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c1-10-7-3-2-5(9)4-6(7)8/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVKDPSCNAOEOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611103 | |

| Record name | 2-Chloro-4-fluoro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823189-16-8 | |

| Record name | 2-Chloro-4-fluoro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。